Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiazole derivatives and contains several functional groups.
- The core structure consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a pyrrole ring (a five-membered heterocycle containing nitrogen).
- The substituents include a 4-butoxybenzoyl group, a 4-methoxyphenyl group, and a methyl ester at the 5-position of the thiazole ring.
- Overall, it’s a complex molecule with potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Given its functional groups, Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could undergo various reactions:
Oxidation: Oxidative processes could modify the benzoyl or thiazole moieties.
Reduction: Reduction of the carbonyl groups or other functionalities.
Substitution: Nucleophilic substitutions at various positions.
- Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Assessing its use in materials science or as a precursor for drug development.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. It likely interacts with cellular targets (enzymes, receptors) or modulates signaling pathways.
- Further research would be needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds might include other thiazole derivatives or pyrrole-containing molecules.
- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would need further investigation.
Properties
CAS No. |
617694-46-9 |
---|---|
Molecular Formula |
C28H28N2O7S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-5-6-15-37-20-13-9-18(10-14-20)23(31)21-22(17-7-11-19(35-3)12-8-17)30(26(33)24(21)32)28-29-16(2)25(38-28)27(34)36-4/h7-14,22,31H,5-6,15H2,1-4H3/b23-21+ |
InChI Key |
NJBYWXOULUWFJQ-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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